molecular formula C8H17ClN2O2 B14780913 2-methoxy-N-piperidin-3-ylacetamide;hydrochloride

2-methoxy-N-piperidin-3-ylacetamide;hydrochloride

Cat. No.: B14780913
M. Wt: 208.68 g/mol
InChI Key: VASLSTUGMLUIQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methoxy-N-piperidin-3-ylacetamide;hydrochloride involves several steps. One common method includes the reaction of piperidine with methoxyacetyl chloride under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-methoxy-N-piperidin-3-ylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-methoxy-N-piperidin-3-ylacetamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-piperidin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methoxy-N-piperidin-3-ylacetamide;hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include other piperidine derivatives such as:

These compounds share the piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

2-methoxy-N-piperidin-3-ylacetamide;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H

InChI Key

VASLSTUGMLUIQM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCNC1.Cl

Origin of Product

United States

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